molecular formula C13H19BrN2O2Si B8173435 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B8173435
M. Wt: 343.29 g/mol
InChI Key: CPRJNAUANBWOEN-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a compound belonging to the class of heterocyclic compounds containing pyridine fused to a pyrrole ring. This compound’s complex structure makes it an interesting candidate for various chemical and biological research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves a multi-step process, including:

  • Formation of the pyrrolo[2,3-b]pyridin-2-one backbone.

  • Introduction of the 5-bromo substituent through a bromination reaction.

  • Attachment of the 1-[[2-(trimethylsilyl)ethoxy]methyl] group via a silyl ether formation reaction.

Industrial Production Methods

In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Catalysts are often employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, particularly at the pyrrole ring.

  • Reduction: : Reduction reactions typically target the carbonyl group of the pyridin-2-one ring.

  • Substitution: : The bromine atom in the compound is reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide, potassium permanganate, or other peroxides.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols in suitable solvents.

Major Products Formed

  • Oxidation: : Formation of oxidized derivatives like hydroxyl or ketone functionalities.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is used in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In studying enzyme interactions and protein-ligand binding due to its structural complexity.

  • Medicine: : Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

  • Industry: : In materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application context:

  • Molecular Targets: : Enzymes, receptors, or DNA/RNA segments.

  • Pathways Involved: : Can modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared to other pyrrole or pyridine-fused heterocycles:

  • 2H-Pyrrolo[2,3-b]pyridine: : Lacks the functional groups present in our compound, making it less versatile in chemical reactions.

  • Pyrrolopyridinones with different substituents: : Variations in substituent groups can significantly alter the chemical and biological properties.

This compound stands out due to the presence of both bromine and silyl ether groups, providing unique reactivity and functionalization options.

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Properties

IUPAC Name

5-bromo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2Si/c1-19(2,3)5-4-18-9-16-12(17)7-10-6-11(14)8-15-13(10)16/h6,8H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRJNAUANBWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229584-03-5
Record name 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,3,5-tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (4.98 g, 10.0 mmol) in AcOH (50 mL) was added zinc dust (1.28 g, 20.0 mmol). The resulting mixture was stirred at room temperature for 2 hr, after which it was filtered thru Celite and concentrated in vacuo. The resulting residue was purified via silica gel chromatography eluting with 1:1 Hexanes:EtOAc to yield the title compound as a yellow oil (0.85 g, 25% over three steps). HPLC retention time: 2.60 minutes; MS ESI (m/z): 287.2 (Fragment+1)+, calc. 342.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
catalyst
Reaction Step One
Yield
25%

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